3-Bromo-4-hydroxyoxolan-2-one
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Overview
Description
3-Bromo-4-hydroxyoxolan-2-one is a chemical compound with the molecular formula C4H5BrO3 and a molecular weight of 180.98 g/mol It is a brominated derivative of oxolan-2-one, featuring a hydroxyl group at the 4th position and a bromine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyoxolan-2-one typically involves the bromination of oxolan-2-one derivatives. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually involve moderate temperatures and the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxyoxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
3-Bromo-4-hydroxyoxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with similar reactivity but different structural features.
4-Bromo-2-hydroxybenzoic acid: Shares the bromine and hydroxyl functionalities but has a different core structure.
Uniqueness: 3-Bromo-4-hydroxyoxolan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-4-hydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBJYHHQISGKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554368 |
Source
|
Record name | 3-Bromo-4-hydroxyoxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87683-15-6 |
Source
|
Record name | 3-Bromo-4-hydroxyoxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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